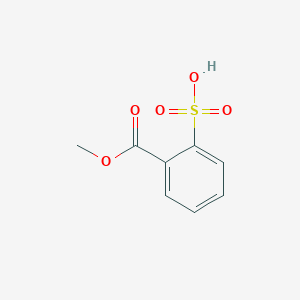

2-(Methoxycarbonyl)benzenesulfonic acid

Description

Contextual Significance of Aromatic Sulfonic Acids in Organic Chemistry

Aromatic sulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid group (–SO₃H) attached to an aromatic ring. google.com They are pivotal in both industrial and laboratory settings for several reasons. Generally, they are strong acids, comparable in strength to mineral acids like sulfuric acid, and are almost completely dissociated in water. chemicalbook.comchemsrc.com This high acidity allows them to serve as effective catalysts in reactions such as esterification and dehydration. stackexchange.com

The introduction of a sulfonic acid group to an aromatic ring, a process known as sulfonation, is a fundamental and reversible electrophilic aromatic substitution reaction. chemicalbook.com This reversibility is strategically used in organic synthesis, where the sulfonic acid group can act as a temporary "protecting group" to block a specific position on the aromatic ring, directing other substituents to desired locations before being removed. chemicalbook.com

Furthermore, aromatic sulfonic acids are crucial intermediates in the manufacturing of various commercial products. They are precursors to detergents, water-soluble dyes, and numerous pharmaceutical compounds, including sulfa drugs. stackexchange.com Their salts, such as sodium benzenesulfonate (B1194179), are utilized as surfactants in cleaning products. chemicalbook.com

Molecular Architecture and Key Functional Group Analysis of 2-(Methoxycarbonyl)benzenesulfonic Acid

The molecular structure of 2-(Methoxycarbonyl)benzenesulfonic acid consists of a central benzene (B151609) ring to which a methoxycarbonyl group (–COOCH₃) and a sulfonic acid group (–SO₃H) are attached at adjacent (ortho) positions. nih.gov The presence and proximity of these two functional groups define the molecule's chemical identity and reactivity.

The Sulfonic Acid Group (–SO₃H): This is a strongly acidic functional group, making the entire molecule a strong organic acid. Its electron-withdrawing nature deactivates the aromatic ring towards further electrophilic substitution. The high polarity of this group also imparts significant water solubility.

The Methoxycarbonyl Group (–COOCH₃): This is a methyl ester of a carboxylic acid. It is also an electron-withdrawing group. This functional group can undergo reactions typical of esters, such as hydrolysis back to a carboxylic acid under acidic or basic conditions. chemspider.com

The ortho-positioning of these two bulky, electron-withdrawing groups can introduce steric hindrance and electronic interactions that may influence the molecule's conformation and reactivity patterns compared to its meta and para isomers.

Below is a table summarizing the key chemical properties of 2-(Methoxycarbonyl)benzenesulfonic acid.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₅S | nih.gov |

| Molecular Weight | 216.21 g/mol | nih.gov |

| IUPAC Name | 2-methoxycarbonylbenzenesulfonic acid | nih.gov |

| CAS Number | 57897-77-5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycarbonylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-13-8(9)6-4-2-3-5-7(6)14(10,11)12/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCUEXJOTNUYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxycarbonyl Benzenesulfonic Acid

Established Synthetic Pathways to 2-(Methoxycarbonyl)benzenesulfonic Acid

Established methods for the synthesis of 2-(methoxycarbonyl)benzenesulfonic acid primarily revolve around the sulfonation of a pre-existing ester or the esterification of a pre-existing sulfonic acid. The choice of pathway is often dictated by the availability of starting materials and the desired purity of the final product.

Transition-Metal Catalyzed Sulfonation Strategies

While direct electrophilic sulfonation of aromatic compounds is a well-known process, the application of transition-metal catalysis to this transformation is a developing area of research. For the synthesis of 2-(methoxycarbonyl)benzenesulfonic acid, the direct sulfonation of methyl benzoate (B1203000) is challenging due to the deactivating nature of the methoxycarbonyl group, which makes the aromatic ring less susceptible to electrophilic attack.

Transition-metal catalysts, in principle, could offer milder reaction conditions and improved regioselectivity. However, the literature does not provide specific examples of transition-metal catalyzed sulfonation of methyl benzoate to yield 2-(methoxycarbonyl)benzenesulfonic acid. General strategies in transition-metal-catalyzed C-H activation and functionalization could be hypothetically applied, but this remains an area for future research and development.

Derivatization from Related Aromatic Precursors

A more practical and widely applicable approach involves the derivatization of precursors that already contain either the carboxylic acid/ester or the sulfonic acid moiety.

Sulfonation of Benzoic Acid followed by Esterification:

A common and effective route begins with the sulfonation of benzoic acid. This reaction, typically carried out with fuming sulfuric acid (oleum), yields 2-sulfobenzoic acid. The sulfonic acid group is a meta-director, but under certain conditions, the ortho isomer can be obtained. The subsequent step involves the esterification of the carboxylic acid group of 2-sulfobenzoic acid to yield the desired product.

The esterification can be achieved through various standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.

Table 1: Illustrative Reaction Conditions for Fischer Esterification of 2-Sulfobenzoic Acid

| Parameter | Value |

| Reactants | 2-Sulfobenzoic acid, Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Neutralization, Extraction |

Another approach for the esterification involves the conversion of 2-sulfobenzoic acid to its anhydride, 2-sulfobenzoic acid anhydride, which can then be reacted with methanol to form the monoester. core.ac.uk

Reaction of 2-Sulfobenzoic Acid Anhydride with Methanol:

This method can offer high yields and avoids the harsh conditions of direct sulfonation of the ester.

Novel Synthetic Route Development for 2-(Methoxycarbonyl)benzenesulfonic Acid

The development of novel synthetic routes is driven by the need for more efficient, selective, and sustainable processes.

Exploration of Esterification-Based Sulfonation

This approach would involve the simultaneous or sequential esterification and sulfonation in a one-pot synthesis. While conceptually attractive, this method would require careful control of reaction conditions to prevent the hydrolysis of the ester group under the strongly acidic conditions required for sulfonation. The use of milder sulfonating agents in conjunction with an esterification catalyst could be a potential avenue for exploration.

Investigation of Alternative Aromatic Substitution Approaches

Alternative strategies could involve nucleophilic aromatic substitution reactions on suitably substituted precursors. For instance, the reaction of a methyl 2-halobenzoate (e.g., methyl 2-chlorobenzoate (B514982) or methyl 2-bromobenzoate) with a sulfite (B76179) salt in the presence of a copper catalyst could potentially introduce the sulfonic acid group. This approach, known as the Piria reaction, is a classic method for the synthesis of aminosulfonic acids from nitroaromatics and could be adapted for this purpose. wikipedia.org

Table 2: Hypothetical Reaction Parameters for Sulfonation via Nucleophilic Aromatic Substitution

| Parameter | Value |

| Substrate | Methyl 2-halobenzoate |

| Reagent | Sodium Sulfite |

| Catalyst | Copper(I) or Copper(II) salt |

| Solvent | Aqueous or polar aprotic |

| Temperature | Elevated |

Principles of Sustainable Synthesis in the Context of Sulfonic Acid Production

The principles of green chemistry are increasingly important in the chemical industry, and the synthesis of sulfonic acids is no exception. Key considerations for a more sustainable production of 2-(methoxycarbonyl)benzenesulfonic acid include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The derivatization from 2-sulfobenzoic acid generally has a better atom economy than direct sulfonation, which can produce significant amounts of spent acid.

Use of Less Hazardous Chemical Syntheses: Traditional sulfonation with fuming sulfuric acid is highly corrosive and generates hazardous waste. The development of solid acid catalysts or the use of milder sulfonating agents can mitigate these risks. mdpi.com Recyclable catalysts, such as silica-supported sulfonic acids, can also contribute to a greener process. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The development of efficient and recyclable catalysts for both sulfonation and esterification steps is a key goal. Ionic liquids have also been explored as reusable reaction media for sulfonation reactions. google.com

Energy Efficiency: Employing reaction conditions that minimize energy consumption, such as microwave-assisted synthesis or flow chemistry, can significantly improve the sustainability of the process. google.com Flow reactors can offer better control over reaction parameters and improve safety for highly exothermic reactions like sulfonation.

Safer Solvents and Auxiliaries: The use of safer, non-toxic, and recyclable solvents is a cornerstone of green chemistry. Water-based reactions or solvent-free conditions are ideal.

By integrating these principles into the design of synthetic routes, the production of 2-(methoxycarbonyl)benzenesulfonic acid can be made more environmentally friendly and economically viable.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxycarbonyl Benzenesulfonic Acid

Reaction Mechanisms Involving the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group and a powerful acid, which dictates much of the reactivity of the aromatic ring and the sulfonyl center itself.

Acid-Catalyzed Reactions and Proton Transfer Kinetics

The sulfonic acid group in 2-(methoxycarbonyl)benzenesulfonic acid is highly acidic, readily donating its proton in the presence of a base. This proton transfer is a fundamental acid-base equilibrium. The rate of this proton transfer is typically very fast, approaching diffusion-controlled limits in aqueous solutions.

In non-aqueous solvents, the proton transfer equilibrium is influenced by the solvent's polarity and its ability to solvate the resulting ions. Theoretical studies on similar aromatic sulfonic acids have shown that the energy barrier for proton transfer to a base is relatively low, indicating a rapid process. The presence of the methoxycarbonyl group, being electron-withdrawing, is expected to slightly increase the acidity of the sulfonic acid compared to unsubstituted benzenesulfonic acid, thereby influencing the equilibrium position of the proton transfer.

The compound itself can act as a strong acid catalyst in various organic reactions, such as esterification, hydrolysis, and rearrangements. The catalytic activity stems from its ability to furnish a high concentration of protons in the reaction medium.

Table 1: Comparison of Acidity (pKa) for Benzenesulfonic Acid and a Related Substituted Derivative

| Compound | pKa |

| Benzenesulfonic Acid | -2.8 |

| p-Toluenesulfonic Acid | -2.8 |

Nucleophilic Displacement at the Sulfonyl Center

The sulfur atom in the sulfonyl group is highly electrophilic and susceptible to nucleophilic attack. This allows for nucleophilic displacement reactions where the hydroxyl group (or the sulfonate group after deprotonation) can be replaced by other nucleophiles. A common example is the conversion of sulfonic acids to sulfonyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The mechanism of nucleophilic substitution at the sulfonyl sulfur is generally considered to be a concerted Sₙ2-type process or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate. The nature of the nucleophile, the leaving group, and the solvent all play a role in determining the operative mechanism. Studies on the hydrolysis of arenesulfonyl chlorides have shown that the reaction is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the methoxycarbonyl group, are expected to increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic attack.

Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides often show a positive ρ value in Hammett plots, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state.

Electrophilic Aromatic Substitution Patterns and Regiochemical Control on the Benzene (B151609) Ring

The benzene ring of 2-(methoxycarbonyl)benzenesulfonic acid is deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups: the sulfonic acid group (-SO₃H) and the methoxycarbonyl group (-COOCH₃). Both of these groups are meta-directing.

The sulfonic acid group is a strongly deactivating, meta-directing group. The methoxycarbonyl group is also a deactivating, meta-directing group. When both are present on the ring, their directing effects must be considered. In this case, both groups direct incoming electrophiles to the positions meta to themselves.

For 2-(methoxycarbonyl)benzenesulfonic acid, the positions meta to the sulfonic acid group are positions 3 and 5. The positions meta to the methoxycarbonyl group are also positions 3 and 5. Therefore, electrophilic substitution, if it occurs, is strongly directed to the 5-position, as the 3-position is sterically hindered by the adjacent methoxycarbonyl group. However, due to the severe deactivation of the ring, forcing conditions are typically required for such reactions to proceed at a reasonable rate.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -SO₃H | Strongly Deactivating | Meta |

| -COOCH₃ | Deactivating | Meta |

Reactivity of the Methoxycarbonyl Moiety

The methoxycarbonyl group (-COOCH₃) is an ester functionality that undergoes characteristic reactions such as hydrolysis and transesterification.

Hydrolytic Cleavage Mechanisms of the Ester Group

The methoxycarbonyl group can be hydrolyzed to a carboxylic acid group under both acidic and basic conditions.

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst.

Under basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion (CH₃O⁻) results in the formation of the carboxylic acid, which is then deprotonated by the strongly basic methoxide to form the carboxylate salt. An acidic workup is required to obtain the free carboxylic acid.

The rate of hydrolysis is influenced by the electronic effects of the substituents on the benzene ring. The presence of the electron-withdrawing sulfonic acid group at the ortho position is expected to increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of both acid- and base-catalyzed hydrolysis compared to methyl benzoate (B1203000).

Table 3: Relative Hydrolysis Rates of Substituted Methyl Benzoates

| Substituent (at ortho position) | Relative Rate of Alkaline Hydrolysis |

| -H | 1.0 |

| -NO₂ | 76.5 |

| -Cl | 10.3 |

| -CH₃ | 0.17 |

Note: This data is for ortho-substituted methyl benzoates and is provided to illustrate the electronic effects on the rate of hydrolysis. A sulfonic acid group, being strongly electron-withdrawing like a nitro group, would be expected to significantly accelerate hydrolysis.

Transesterification Processes and Kinetics

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. The methoxycarbonyl group of 2-(methoxycarbonyl)benzenesulfonic acid can undergo transesterification in the presence of another alcohol and an acid or base catalyst.

The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. In acid-catalyzed transesterification, the alcohol attacks the protonated carbonyl group. In base-catalyzed transesterification, an alkoxide ion attacks the carbonyl group. These reactions are typically equilibrium processes, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol that is formed.

The kinetics of transesterification are also influenced by the substituents on the aromatic ring. Similar to hydrolysis, the electron-withdrawing sulfonic acid group is expected to enhance the rate of transesterification by increasing the electrophilicity of the ester carbonyl carbon.

Amidation and Other Carbonyl Functional Group Transformations

The methoxycarbonyl group of 2-(methoxycarbonyl)benzenesulfonic acid is an ester, which makes it susceptible to a variety of nucleophilic acyl substitution reactions typical of this functional group. These transformations allow for the conversion of the ester into other important carboxylic acid derivatives.

Amidation: The most significant transformation is amidation, the reaction of the ester with an amine to form an amide. This reaction is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, for creating the ubiquitous amide bond. The direct amidation of unactivated esters, such as the methoxycarbonyl group, with amines can be facilitated by catalysts. For instance, studies on the amidation of methyl benzoate with various amines have demonstrated the effectiveness of metal oxide catalysts like zirconium oxide under continuous-flow conditions. researchgate.netresearchgate.net The reaction typically involves heating the ester with the desired amine (primary or secondary), which displaces the methoxy (B1213986) group to yield the corresponding N-substituted benzamide (B126) derivative. Given that the reaction can be reversible, methods to drive the reaction to completion, such as the removal of the methanol byproduct, can improve yields. nih.gov

Other Transformations: Beyond amidation, the methoxycarbonyl group can undergo other key transformations:

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed back to the parent carboxylic acid, 2-sulfobenzoic acid. The presence of the adjacent sulfonic acid group may catalyze this reaction intramolecularly (see Section 3.3).

Transesterification: When heated with a different alcohol, especially in the presence of an acid or base catalyst, 2-(methoxycarbonyl)benzenesulfonic acid can undergo transesterification. This process exchanges the methyl group for the alkyl or aryl group of the new alcohol, forming a different ester.

These reactions highlight the versatility of the methoxycarbonyl group as a synthetic handle for creating a variety of substituted benzenesulfonic acid derivatives.

Table 1: Key Carbonyl Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Amidation | Primary or Secondary Amine (e.g., RNH₂) | 2-(Aminocarbonyl)benzenesulfonic acid derivative |

| Hydrolysis | Water (H₂O), Acid or Base catalyst | 2-Sulfobenzoic acid |

Concerted Reactivity Between Sulfonic Acid and Methoxycarbonyl Functionalities

The ortho-positioning of the sulfonic acid and methoxycarbonyl groups on the benzene ring in 2-(methoxycarbonyl)benzenesulfonic acid allows for a unique intramolecular interaction known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgsmartstartinstitute.com This phenomenon can significantly influence the reactivity of the ester group, typically leading to an enhanced reaction rate compared to its meta- or para-isomers where such interaction is sterically impossible.

The mechanism for this concerted reactivity involves the sulfonic acid group acting as an intramolecular proton donor. The proximity of the acidic proton allows it to engage in a low-energy, reversible protonation of the carbonyl oxygen of the adjacent ester group.

Mechanistic Details:

Intramolecular Protonation: The sulfonic acid group protonates the carbonyl oxygen of the methoxycarbonyl group, forming a cyclic, six-membered ring transition state.

Activation of the Carbonyl Group: This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by external nucleophiles (e.g., water during hydrolysis or an amine during amidation).

Nucleophilic Attack and Product Formation: The nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the leaving group (methanol) yields the final product.

This intramolecular acid catalysis is a powerful example of how the spatial arrangement of functional groups can dictate a molecule's chemical behavior. The rate enhancement provided by this neighboring group participation means that reactions at the carbonyl center, such as hydrolysis or amidation, are expected to proceed much more rapidly than for 4-(methoxycarbonyl)benzenesulfonic acid, where the functional groups are too far apart to interact in this manner. youtube.comchemeurope.comdalalinstitute.com

Photochemical and Thermal Degradation Pathways of 2-(Methoxycarbonyl)benzenesulfonic Acid

The stability of 2-(methoxycarbonyl)benzenesulfonic acid is compromised under conditions of heat and ultraviolet radiation, leading to degradation through distinct chemical pathways.

Photochemical Degradation: Research on the photolysis of model compounds like methyl benzenesulfonate (B1194179) provides significant insight into the likely photochemical fate of 2-(methoxycarbonyl)benzenesulfonic acid. oup.comoup.com Upon irradiation, particularly with UV light in a protic solvent like methanol, the primary photochemical event is the homolytic cleavage of the aromatic carbon-sulfur (C-S) bond. oup.com This bond scission generates a 2-(methoxycarbonyl)phenyl radical and a sulfonyl radical (•SO₃H).

The highly reactive phenyl radical can then participate in several subsequent reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from the solvent to form methyl benzoate.

Dimerization: Two phenyl radicals can combine to form biphenyl (B1667301) derivatives.

The quantum yield for the disappearance of methyl benzenesulfonate upon irradiation at 254 nm is approximately 0.07, suggesting a moderately efficient photochemical decomposition process that likely proceeds through an excited singlet state. oup.comoup.com

Thermal Degradation: The thermal degradation of aromatic sulfonic acids is a well-documented process that can proceed via multiple pathways, primarily dictated by temperature. researchgate.net

Desulfonation: The most common thermal degradation route for aromatic sulfonic acids is desulfonation, which involves the cleavage of the C-S bond. brandeis.eduresearchgate.net This reaction is often a protodesulfonation, where a proton replaces the sulfonic acid group on the aromatic ring, releasing sulfur trioxide (SO₃). tue.nl For 2-(methoxycarbonyl)benzenesulfonic acid, this would yield methyl benzoate and SO₃. The temperature at which this occurs can vary, with studies showing that aromatic sulfonic acids generally begin to decompose in the range of 200-300°C. researchgate.net In the presence of superheated steam, this desulfonation can be considered a reversal of the sulfonation reaction, yielding methyl benzoate and sulfuric acid. doubtnut.com

Ester Group Degradation: At higher temperatures, the methoxycarbonyl group itself can degrade. Aromatic esters typically exhibit thermal degradation onsets between 200°C and 300°C, which involves the decomposition of the ester linkage. mdpi.com

Polymer Backbone Degradation: At very high temperatures (above 450°C), the aromatic ring itself will begin to break down, leading to the evolution of gases like CO₂ and the eventual carbonization of the material. tue.nl

Table 2: Potential Degradation Products and Pathways

| Condition | Primary Pathway | Key Intermediates | Major Products |

|---|---|---|---|

| Photochemical | C-S Bond Homolysis | 2-(Methoxycarbonyl)phenyl radical | Methyl benzoate, Biphenyl derivatives |

| Thermal | Desulfonation (Protodesulfonation) | - | Methyl benzoate, Sulfur trioxide (SO₃) |

| Thermal (High Temp.) | Ester & Ring Decomposition | - | CO₂, CO, various aromatic fragments |

Strategic Derivatization and Chemical Modification of 2 Methoxycarbonyl Benzenesulfonic Acid

Derivatization at the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, rendering it a prime site for a variety of chemical transformations. These modifications can alter the compound's solubility, acidity, and potential as a catalyst or functional material.

The high acidity of the sulfonic acid group facilitates straightforward deprotonation to form sulfonate salts. Reaction with a wide range of bases, from simple inorganic hydroxides to organic amines, yields the corresponding sulfonate. For instance, neutralization with sodium hydroxide (B78521) produces sodium 2-(methoxycarbonyl)benzenesulfonate.

These sulfonate anions can serve as components in the synthesis of ionic liquids (ILs). nsf.govnih.gov Ionic liquids are salts with melting points below 100°C, and they are valued as non-volatile, non-corrosive solvents and catalysts. dicp.ac.cn By pairing the 2-(methoxycarbonyl)benzenesulfonate anion with a bulky, asymmetric organic cation, such as a tetraalkylammonium or tetraalkylphosphonium cation, it is possible to design ILs with specific thermal and physical properties. nsf.govnih.gov

Table 1: Examples of Sulfonate Salts and Ionic Liquid Cations

| Base/Cation Source | Resulting Salt/Ionic Liquid Cation | Salt/IL Class |

|---|---|---|

| Sodium Hydroxide (NaOH) | Sodium 2-(methoxycarbonyl)benzenesulfonate | Inorganic Salt |

| Tetrabutylammonium Hydroxide ([N₄₄₄₄]OH) | Tetrabutylammonium 2-(methoxycarbonyl)benzenesulfonate | Ionic Liquid |

| Tetrabutylphosphonium Bromide ([P₄₄₄₄]Br) | Tetrabutylphosphonium 2-(methoxycarbonyl)benzenesulfonate | Ionic Liquid |

This table is illustrative of potential products based on common salt and ionic liquid formation reactions.

Sulfonic acids can be converted into sulfonic esters, or sulfonates, which are valuable intermediates in organic synthesis. A common method for preparing these esters involves first converting the sulfonic acid to a more reactive sulfonyl chloride. wikipedia.org This is typically achieved by treatment with reagents like phosphorus pentachloride or thionyl chloride. The resulting 2-(methoxycarbonyl)benzenesulfonyl chloride is then reacted with an alcohol or a phenol (B47542) to yield the desired sulfonic ester.

This two-step process allows for the introduction of a wide variety of alkoxy or aryloxy groups. These sulfonate esters are known to be effective alkylating agents. google.com

Reaction Scheme for Sulfonic Ester Formation:

Chlorination: C₈H₈O₅S + PCl₅ → C₈H₇ClO₄S + POCl₃ + HCl

Esterification: C₈H₇ClO₄S + R-OH → C₈H₇O₄S-OR + HCl

The synthesis of sulfonamides from 2-(methoxycarbonyl)benzenesulfonic acid follows a pathway similar to that of sulfonic esters. The crucial intermediate is the sulfonyl chloride. nih.gov Reaction of 2-(methoxycarbonyl)benzenesulfonyl chloride with ammonia (B1221849) provides the primary sulfonamide, 2-(methoxycarbonyl)benzenesulfonamide. fishersci.ca Using primary or secondary amines in place of ammonia yields N-substituted or N,N-disubstituted sulfonamides, respectively.

This reaction is a cornerstone for creating compounds with diverse biological and chemical properties. The sulfonamide functional group is a key component in many pharmaceutical agents.

Table 2: Synthesis of Sulfonamides from 2-(methoxycarbonyl)benzenesulfonyl Chloride

| Amine Reagent | Product Name |

|---|---|

| Ammonia (NH₃) | 2-(Methoxycarbonyl)benzenesulfonamide |

| Methylamine (CH₃NH₂) | N-Methyl-2-(methoxycarbonyl)benzenesulfonamide |

This table illustrates the products formed from the reaction of the corresponding sulfonyl chloride with various amines.

Derivatization at the Methoxycarbonyl Group

The methoxycarbonyl group (-COOCH₃) offers a second site for synthetic modification, primarily through reactions involving the ester linkage.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For 2-(methoxycarbonyl)benzenesulfonic acid, reacting it with a different alcohol (R'-OH) in the presence of a catalyst will replace the methyl group with a new alkyl or aryl group (R'), forming 2-(R'-oxycarbonyl)benzenesulfonic acid.

This method is highly effective for creating a library of ester derivatives from a single precursor. The choice of alcohol and reaction conditions can be tuned to optimize yield and purity. mdpi.com Both homogeneous and heterogeneous acid catalysts can be employed to facilitate the reaction. mdpi.comrsc.org

The ester group can be converted back to a carboxylic acid through hydrolysis. This reaction is typically performed under aqueous acidic or alkaline conditions. organic-chemistry.org For 2-(methoxycarbonyl)benzenesulfonic acid, controlled hydrolysis cleaves the methyl ester to yield 2-carboxybenzenesulfonic acid, also known as 2-sulfobenzoic acid.

Alkaline hydrolysis, using a base like sodium hydroxide followed by acidification, is a common and effective method. google.com This transformation is fundamental for syntheses where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation or further derivatization.

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| 2-(Methoxycarbonyl)benzenesulfonic acid |

| 2-Carboxybenzenesulfonic acid (2-Sulfobenzoic acid) |

| 2-(Methoxycarbonyl)benzenesulfonamide |

| 2-(Methoxycarbonyl)benzenesulfonyl chloride |

| N,N-Diethyl-2-(methoxycarbonyl)benzenesulfonamide |

| N-Methyl-2-(methoxycarbonyl)benzenesulfonamide |

| Sodium 2-(methoxycarbonyl)benzenesulfonate |

| Tetrabutylammonium 2-(methoxycarbonyl)benzenesulfonate |

| Tetrabutylphosphonium 2-(methoxycarbonyl)benzenesulfonate |

Reduction to Corresponding Alcohol Derivatives

The selective reduction of the ester functional group in 2-(methoxycarbonyl)benzenesulfonic acid to a primary alcohol yields 2-(hydroxymethyl)benzenesulfonic acid. This transformation requires careful selection of reducing agents to avoid unwanted reactions with the sulfonic acid moiety. While strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing esters, they also react with acidic protons, such as the one on the sulfonic acid group. libretexts.org

More selective reagents are preferable for this conversion. Lithium borohydride (B1222165) (LiBH₄) is a suitable choice, as it is known to selectively reduce esters and lactones to alcohols in the presence of less reactive functional groups like carboxylic acids, tertiary amides, and nitriles. acs.orgharvard.edu Its reactivity is generally milder than that of LiAlH₄. Sodium borohydride (NaBH₄), a common reducing agent for aldehydes and ketones, is typically not reactive enough to reduce esters under standard conditions. libretexts.orgacs.org Another effective reagent for this transformation is borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF), which readily reduces carboxylic acids and their esters to primary alcohols.

The resulting product, 2-(hydroxymethyl)benzenesulfonic acid, combines the functionalities of an alcohol and a sulfonic acid, making it a useful intermediate in the synthesis of dyes, surfactants, and polymers. smolecule.com

| Reagent | Formula | Selectivity for Ester vs. Sulfonic Acid | Product |

| Lithium Aluminum Hydride | LiAlH₄ | Low (Reacts with both) | 2-(Hydroxymethyl)benzenesulfonic acid |

| Lithium Borohydride | LiBH₄ | High (Selectively reduces ester) | 2-(Hydroxymethyl)benzenesulfonic acid |

| Sodium Borohydride | NaBH₄ | Unreactive towards ester | No reaction |

| Borane Tetrahydrofuran | BH₃·THF | Moderate (Reduces ester) | 2-(Hydroxymethyl)benzenesulfonic acid |

Functionalization of the Aromatic Ring System

Halogenation and Nitration Studies

Functionalization of the aromatic ring of 2-(methoxycarbonyl)benzenesulfonic acid via electrophilic aromatic substitution is governed by the directing effects of the two existing substituents. Both the sulfonic acid group (-SO₃H) and the methoxycarbonyl group (-COOCH₃) are electron-withdrawing and act as deactivating meta-directors. wikipedia.orgmnstate.eduumkc.edu Their presence makes the benzene (B151609) ring significantly less reactive towards electrophiles compared to unsubstituted benzene. mnstate.edu

The regiochemical outcome of reactions like nitration and halogenation depends on the combined influence of these two groups.

The sulfonic acid group at position C1 directs incoming electrophiles to the C3 and C5 positions.

The methoxycarbonyl group at position C2 directs incoming electrophiles to the C4 and C6 positions.

Given that both groups strongly deactivate the ring, harsh reaction conditions are typically required. For nitration, a mixture of concentrated nitric acid and concentrated sulfuric acid is used to generate the nitronium ion (NO₂⁺) electrophile. aiinmr.comlibretexts.org The deactivating nature of the ester group in the nitration of methyl benzoate (B1203000) is well-documented, leading predominantly to meta-substitution. umkc.edursc.org In the case of 2-(methoxycarbonyl)benzenesulfonic acid, a complex mixture of products would be expected due to the competing directing effects. The precise ratio of isomers would depend on the specific reaction conditions, with substitution likely favoring the positions least deactivated by the combined electronic effects.

| Reaction | Reagents | Electrophile | Predicted Substitution Positions |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C4, C6 (meta to ester) and C3, C5 (meta to sulfonic acid) |

| Bromination | Br₂, FeBr₃ | Br⁺ | C4, C6 (meta to ester) and C3, C5 (meta to sulfonic acid) |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | C4, C6 (meta to ester) and C3, C5 (meta to sulfonic acid) |

Coupling Reactions and Aromatic Substitutions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming new carbon-carbon bonds but typically require an aryl halide or sulfonate as a coupling partner. mdpi.comwikipedia.orgwikipedia.org Therefore, 2-(methoxycarbonyl)benzenesulfonic acid must first be converted into a suitable precursor for these transformations.

One potential pathway involves converting the sulfonic acid into a sulfonate ester, such as a triflate or tosylate, which can participate in coupling reactions. mdpi.comnih.gov Alternatively, a halogen atom can be introduced onto the aromatic ring via the electrophilic substitution reactions described in the previous section. Once converted to an aryl halide (e.g., bromo or iodo derivative), the molecule can undergo Suzuki coupling with a boronic acid or Heck coupling with an alkene. youtube.comorganic-chemistry.orgthermofisher.com

The Suzuki-Miyaura reaction, for instance, couples an organoboron species with an organic halide using a palladium catalyst and a base to form a new C-C bond. wikipedia.orgthermofisher.com The Heck reaction couples an unsaturated halide with an alkene under similar catalytic conditions to form a substituted alkene. mdpi.comwikipedia.org These methodologies would allow for the introduction of a wide range of alkyl, alkenyl, or aryl substituents onto the benzene ring, significantly expanding the molecular complexity.

Selective Derivatization Methodologies for Multifunctional Compounds

The presence of two distinct functional groups in 2-(methoxycarbonyl)benzenesulfonic acid allows for selective chemical modifications, enabling the synthesis of a variety of derivatives.

Reactions at the Ester Group: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 2-sulfobenzoic acid. This reaction, known as saponification, is typically carried out under basic conditions (e.g., using sodium hydroxide), followed by acidification. Studies on the hydrolysis of substituted methyl benzoates show that the reaction rates are influenced by pH and temperature. oieau.frpsu.edu Alternatively, acidic hydrolysis can be employed.

Reactions at the Sulfonic Acid Group: The sulfonic acid group can be converted into a more reactive sulfonyl chloride. This is commonly achieved by treatment with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or chlorosulfonic acid (HSO₃Cl). google.comwikipedia.orgorgsyn.org The resulting 2-(methoxycarbonyl)benzenesulfonyl chloride is a key intermediate. google.com This sulfonyl chloride is a versatile electrophile that readily reacts with nucleophiles. For example, reaction with amines or ammonia yields the corresponding sulfonamides. wikipedia.org A patent has described the selective reaction of an amine with an aromatic acid chloride in the presence of a sulfonyl chloride, highlighting the differential reactivity that can be exploited in multifunctional compounds. google.com

| Functional Group | Reaction | Reagents | Product |

| Methoxycarbonyl | Hydrolysis (Saponification) | 1. NaOH (aq) 2. H₃O⁺ | 2-Sulfobenzoic acid |

| Methoxycarbonyl | Reduction | LiBH₄ or BH₃·THF | 2-(Hydroxymethyl)benzenesulfonic acid |

| Sulfonic Acid | Chlorination | SOCl₂ or POCl₃ | 2-(Methoxycarbonyl)benzenesulfonyl chloride |

| Sulfonyl Chloride | Amination | NH₃ or R-NH₂ | 2-(Methoxycarbonyl)benzenesulfonamide |

Utilization of Derivatization in the Synthesis of Complex Organic Architectures

Derivatives of 2-(methoxycarbonyl)benzenesulfonic acid serve as crucial building blocks in the synthesis of complex and commercially significant organic molecules. A prominent example is the production of saccharin (B28170), a widely used artificial sweetener. vw-ingredients.com

The synthesis of saccharin from 2-(methoxycarbonyl)benzenesulfonic acid (also known as o-sulfobenzoic acid methyl ester) proceeds through a two-step sequence. First, the sulfonic acid is converted to 2-(methoxycarbonyl)benzenesulfonyl chloride using a chlorinating agent like thionyl chloride or sulfuryl chloride. google.com In the second step, this sulfonyl chloride is treated with ammonia or ammonium (B1175870) hydroxide. google.comgoogle.com The ammonia acts as a nucleophile, displacing the chloride and subsequently cyclizing via intramolecular reaction with the methyl ester to form the characteristic 1,2-benzisothiazol-3(2H)-one 1,1-dioxide structure of saccharin. nih.govrdd.edu.iq

Furthermore, the alcohol derivative, 2-(hydroxymethyl)benzenesulfonic acid, is utilized in the polymer industry. It can react with compounds like formaldehyde (B43269) and urea (B33335) to form complex resins and polymers that are used in adhesives, binders, and finishing agents for textiles. ontosight.aiontosight.ai The incorporation of the sulfonic acid group enhances the water solubility and other properties of the final polymer products. These applications underscore the value of strategic derivatization of 2-(methoxycarbonyl)benzenesulfonic acid in creating diverse and functional materials.

Advanced Analytical Methodologies for 2 Methoxycarbonyl Benzenesulfonic Acid

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(Methoxycarbonyl)benzenesulfonic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solvent Effects)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(Methoxycarbonyl)benzenesulfonic acid, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 2-(Methoxycarbonyl)benzenesulfonic acid, the spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The four aromatic protons, being on a disubstituted benzene (B151609) ring, will exhibit complex splitting patterns (multiplets) in the downfield region (typically 7.5-8.5 ppm) due to spin-spin coupling. The methyl group of the ester will appear as a sharp singlet in the upfield region (around 3.9-4.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals would include the carbonyl carbon of the ester group (around 165-170 ppm), the aromatic carbons directly attached to the sulfonyl and carbonyl groups, other aromatic carbons, and the methyl carbon of the ester (around 52-53 ppm). For comparison, the ¹³C NMR data for a related compound, 4-[(methoxycarbonyl)amino]benzenesulfonic acid, shows signals at 153.70, 142.13, 139.05, 125.99, 116.84, and 51.53 ppm in DMSO-d6. geo-leo.de

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of ¹H and ¹³C signals. COSY spectra would reveal the coupling relationships between adjacent aromatic protons, while HSQC would correlate each proton signal with its directly attached carbon atom. These 2D techniques are particularly useful for deciphering the complex splitting patterns in the aromatic region. canada.ca

Solvent Effects: The choice of solvent can significantly influence the chemical shifts in NMR spectra, particularly for protons involved in hydrogen bonding, such as the acidic proton of the sulfonic acid group. unn.edu.ngthieme-connect.de The chemical shifts of aromatic protons can also be affected by the solvent's polarity and aromaticity. researchcommons.org For instance, switching from a non-polar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ can cause notable shifts in proton resonances due to different solute-solvent interactions. researchcommons.org The acidic sulfonic acid proton is often not observed or appears as a broad signal, its visibility and position being highly dependent on the solvent, concentration, and water content. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Methoxycarbonyl)benzenesulfonic Acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 (m) | 125 - 145 |

| Methoxy (B1213986) (-OCH₃) | ~3.9 (s) | ~53 |

| Carbonyl (C=O) | - | ~168 |

| C-SO₃H | - | ~140 |

| C-COOCH₃ | - | ~130 |

Note: These are approximate values and can vary based on the solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 2-(Methoxycarbonyl)benzenesulfonic acid is expected to display characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies would include:

O-H Stretch: A broad band for the sulfonic acid O-H group, typically in the 3200-2500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the ester carbonyl group, expected around 1720-1700 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₃H) at approximately 1350 cm⁻¹ and 1175 cm⁻¹, respectively.

C-O Stretch: Bands corresponding to the C-O stretching of the ester group, typically found in the 1300-1100 cm⁻¹ range.

Studies on related sulfonated aromatic polymers have shown characteristic absorption bands for C=O stretching around 1652 cm⁻¹ and aromatic C=C stretching at 1590 cm⁻¹. canada.ca

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals in the Raman spectrum. The symmetric S=O stretch is also typically Raman active. While C=O stretching vibrations are visible in Raman, they are generally weaker than in the corresponding FTIR spectrum.

Table 2: Key Vibrational Frequencies for 2-(Methoxycarbonyl)benzenesulfonic Acid

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Signal |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3200-2500 (broad) | Weak |

| Ester (-COOCH₃) | C=O Stretch | 1720-1700 (strong) | Moderate |

| Aromatic Ring | C=C Stretch | 1600-1450 (multiple bands) | Strong |

| Sulfonyl (-SO₃) | S=O Asymmetric Stretch | ~1350 (strong) | Moderate |

| Sulfonyl (-SO₃) | S=O Symmetric Stretch | ~1175 (strong) | Strong |

| Ester (-COOCH₃) | C-O Stretch | 1300-1100 (strong) | Weak |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like 2-(Methoxycarbonyl)benzenesulfonic acid exhibit characteristic absorption bands in the UV region. The spectrum is expected to show multiple absorption bands arising from π→π* transitions of the benzene ring. masterorganicchemistry.com Benzoic acid and its derivatives typically display three characteristic absorption peaks: the A-band (~190 nm), the B-band (~230 nm), and the C-band (~280 nm). researchgate.net The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring. The electron-withdrawing sulfonic acid and methoxycarbonyl groups will affect the energy of these transitions. The pH of the solution will also significantly impact the spectrum, as deprotonation of the sulfonic acid group alters the electronic structure of the molecule. rsc.org For instance, the neutral form of benzoic acid at acidic pH shows higher absorbance and a red shift in its absorption bands compared to its anionic form at basic pH. rsc.org

Table 3: Typical UV-Vis Absorption Maxima for Benzoic Acid Derivatives

| Band | Typical Wavelength (λmax) | Transition Type |

| B-band | ~230 nm | π→π |

| C-band | ~270-280 nm | π→π |

Note: The exact λmax values for 2-(Methoxycarbonyl)benzenesulfonic acid may vary depending on the solvent and pH.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating 2-(Methoxycarbonyl)benzenesulfonic acid from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is the premier technique for the analysis of non-volatile, polar compounds like 2-(Methoxycarbonyl)benzenesulfonic acid. researchgate.net

Methodology: Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of benzenesulfonic acid derivatives. nih.gov A C18 or similar non-polar stationary phase is typically used. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com The retention and separation can be controlled by adjusting the pH of the mobile phase and the gradient of the organic modifier. helixchrom.com Due to the strong acidic nature of the sulfonic acid group, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer robust and reproducible separations with good peak shape. helixchrom.comhelixchrom.com

Detection: Ultraviolet (UV) detection is the most common method for HPLC analysis of this compound, leveraging the strong UV absorbance of the benzene ring. waters.com A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. For higher sensitivity and specificity, mass spectrometry (MS) can be coupled with HPLC (LC-MS). waters.com

Applications: HPLC is used to determine the purity of synthesized 2-(Methoxycarbonyl)benzenesulfonic acid by separating it from starting materials, by-products, and degradation products. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity. nih.gov

Table 4: Typical HPLC Conditions for Analysis of Benzenesulfonic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or ~270 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of 2-(Methoxycarbonyl)benzenesulfonic acid by GC-MS is not feasible due to its high polarity and low volatility, which are primarily due to the sulfonic acid group. colostate.edu Therefore, a derivatization step is required to convert the non-volatile sulfonic acid into a more volatile and thermally stable derivative suitable for GC analysis. gcms.cz

Derivatization: The primary goal of derivatization is to replace the active hydrogen of the sulfonic acid group. colostate.edu Common derivatization strategies include:

Alkylation: This is a popular method where the sulfonic acid is converted into a sulfonate ester (e.g., methyl or ethyl ester). Reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used for methylation. colostate.eduosti.gov

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. gcms.czmdpi.com The resulting TMS derivative is significantly more volatile. gcms.cz

Analysis: Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the volatile derivative from other components in the sample. The mass spectrometer then fragments the derivative, producing a characteristic mass spectrum that serves as a fingerprint for identification. The fragmentation pattern can confirm the structure of the original molecule. Quantitative analysis is also possible by monitoring specific fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for both the qualitative and quantitative analysis of 2-(Methoxycarbonyl)benzenesulfonic acid. nih.gov The combination of the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry allows for its detection and characterization even in complex matrices. nih.govnih.gov

For structural elucidation, a typical LC-MS/MS method involves chromatographic separation, often using a reversed-phase column (e.g., C18), followed by ionization and mass analysis. Due to the acidic nature of the sulfonic acid group, electrospray ionization (ESI) in the negative ion mode is highly effective. In this mode, the molecule is deprotonated to form the [M-H]⁻ ion, which for 2-(Methoxycarbonyl)benzenesulfonic acid corresponds to a mass-to-charge ratio (m/z) of 215.00.

Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. The [M-H]⁻ precursor ion is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. Key expected fragmentation pathways for the deprotonated molecule would include:

Loss of the methyl group: A neutral loss of CH₂ (14 Da) from the ester.

Loss of methoxy radical: Cleavage of the O-CH₃ bond resulting in the loss of •OCH₃ (31 Da).

Loss of the entire ester group: Cleavage resulting in the loss of the methoxycarbonyl group (•COOCH₃, 59 Da).

Formation of benzenesulfonate (B1194179) anion: Through a rearrangement and cleavage, potentially leading to the benzenesulfonate anion (m/z 157).

SO₃ loss: A characteristic fragmentation for sulfonic acids, resulting in the loss of SO₃ (80 Da).

For quantification, the LC-MS system is typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific transition from a precursor ion to a product ion (e.g., m/z 215.0 -> m/z 157). This technique provides excellent sensitivity and selectivity, allowing for accurate quantification of the compound over a wide dynamic range, which is crucial for purity analysis and stability studies.

Analytical Method Development and Validation Principles (e.g., Quality by Design (QbD) Approaches)

The development of a robust and reliable analytical method for 2-(Methoxycarbonyl)benzenesulfonic acid is best approached using the principles of Quality by Design (QbD). researchgate.net QbD is a systematic approach that begins with predefined objectives and emphasizes scientific understanding and risk management to ensure method performance over its lifecycle. researchgate.netthermofisher.com

The QbD framework for developing an LC-MS method for this compound would follow several key steps:

Define the Analytical Target Profile (ATP): This is the first step and involves defining the goals of the method. For example, the ATP might specify that the method must be able to accurately quantify 2-(Methoxycarbonyl)benzenesulfonic acid and its potential isomers or degradation products with a certain level of precision, accuracy, and sensitivity.

Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method that must be met to ensure it aligns with the ATP (e.g., peak resolution, retention time, sensitivity). CMPs are the variables in the method that can affect the CMAs (e.g., mobile phase pH, gradient slope, column temperature, flow rate).

Risk Assessment: A risk assessment (e.g., using a fishbone diagram or Failure Mode and Effects Analysis) is conducted to prioritize the CMPs that have the highest potential impact on the CMAs. For an LC-MS method, critical parameters would likely include the pH of the aqueous mobile phase (affecting ionization and peak shape) and the organic modifier gradient (affecting resolution and retention).

Design of Experiments (DoE): Statistical experimental designs are used to systematically study the effects of the high-risk CMPs on the CMAs. This multivariate approach is more efficient than the traditional one-factor-at-a-time (OFAT) approach and allows for the understanding of interactions between variables. stevens.edu

Establish the Method Operable Design Region (MODR): The data from the DoE are used to create mathematical models that define a multidimensional space (the MODR) within which the method is proven to perform as intended.

Define a Control Strategy and Continual Improvement: A control strategy is established to ensure the method consistently operates within the MODR during routine use. This includes setting system suitability criteria and defining procedures for monitoring method performance over time.

By applying QbD principles, a highly robust, rugged, and flexible analytical method can be developed, ensuring consistent and reliable data for the analysis of 2-(Methoxycarbonyl)benzenesulfonic acid. frontiersin.org

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of a molecule's constitution and conformation in the solid state. msu.edu To perform this analysis, a high-quality single crystal of 2-(Methoxycarbonyl)benzenesulfonic acid is required. msu.edu This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the positions of the atoms can be determined. rsc.orgtamu.edu

While the specific crystal structure of 2-(Methoxycarbonyl)benzenesulfonic acid is not publicly available in crystallographic databases as of this writing, the technique would yield precise data on:

Molecular Connectivity: Confirming the atomic connections and the ortho substitution pattern.

Bond Lengths and Angles: Providing exact measurements for all bonds (e.g., C-S, S=O, S-OH, C=O, C-O), which can offer insights into bond order and electronic effects.

Conformation: Determining the spatial orientation of the methoxycarbonyl and sulfonic acid groups relative to the benzene ring. Steric hindrance between the adjacent bulky groups would likely force them to twist out of the plane of the aromatic ring.

The refined structure is typically evaluated by a residual factor (R-factor), which indicates the goodness of fit between the calculated and observed diffraction data.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. mdpi.com For 2-(Methoxycarbonyl)benzenesulfonic acid, the functional groups present—a strong acidic sulfonic acid group and a polar ester group—are expected to dominate the packing arrangement through hydrogen bonding.

Based on the structures of related compounds, the following interactions are anticipated: nih.govmdpi.com

Strong Hydrogen Bonding: The highly acidic proton of the sulfonic acid group (-SO₃H) is a potent hydrogen bond donor. It would likely form a strong hydrogen bond with an oxygen atom from a neighboring molecule. The acceptor could be one of the sulfonate oxygens or the carbonyl oxygen of the ester group.

Dimer Formation or Chain Motifs: These strong hydrogen bonds often lead to the formation of recognizable supramolecular synthons, such as centrosymmetric dimers or extended one-dimensional chains throughout the crystal lattice.

Analysis of the crystal packing provides crucial insights into the solid-state properties of the compound, such as its melting point, solubility, and stability.

Advanced Mass Spectrometry Techniques for Precise Characterization

Advanced mass spectrometry techniques offer capabilities beyond routine analysis, enabling precise structural confirmation and differentiation from closely related isomers.

High-Resolution Mass Spectrometry (HRMS), for example using Time-of-Flight (TOF) or Orbitrap analyzers, is essential for confirming the elemental composition of 2-(Methoxycarbonyl)benzenesulfonic acid. HRMS provides a highly accurate mass measurement (typically with an error of <5 ppm), which can distinguish the compound's molecular formula (C₈H₈O₅S) from other potential formulas with the same nominal mass.

Furthermore, Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique for distinguishing between isomers, such as 2-, 3-, and 4-(Methoxycarbonyl)benzenesulfonic acid. frontiersin.org These isomers have identical masses and can be difficult to separate chromatographically. IM-MS introduces an additional dimension of separation based on the ion's size, shape, and charge in the gas phase. nih.govresearchgate.net Ions are drifted through a gas-filled cell under the influence of a weak electric field, and their drift time is measured. Isomers with different three-dimensional structures will have different rotationally averaged collision cross-sections (CCS), resulting in different drift times, allowing for their separation. nih.govnih.gov

Coupling ion mobility with tandem mass spectrometry (IM-MS/MS) provides even greater certainty. After being separated by ion mobility, the distinct isomeric ions can be individually fragmented. Studies on the parent sulfobenzoic acid isomers have shown that they produce unique fragmentation patterns. nih.govnih.gov For example, the ortho-, meta-, and para-isomers may exhibit different propensities for losing specific neutral molecules (like SO₂, CO₂, or H₂O), allowing for their unambiguous identification based on the resulting product ion spectra. nih.govresearchgate.net This level of detail is critical for ensuring the isomeric purity of 2-(Methoxycarbonyl)benzenesulfonic acid.

Theoretical and Computational Studies of 2 Methoxycarbonyl Benzenesulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of various molecular attributes from first principles. For 2-(Methoxycarbonyl)benzenesulfonic acid, these calculations offer insights into its intrinsic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. wayne.edu For a flexible molecule like 2-(Methoxycarbonyl)benzenesulfonic acid, which has rotatable bonds connecting the methoxycarbonyl and sulfonic acid groups to the benzene (B151609) ring, multiple stable conformations may exist.

Conformational analysis is performed to identify these different low-energy conformers and understand their relative stabilities. nih.gov The analysis involves systematically rotating the key dihedral angles and calculating the energy of each resulting structure. The results can reveal the preferred spatial orientation of the functional groups, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Parameters from Geometry Optimization This table presents hypothetical data for illustrative purposes, as specific computational results for this molecule were not found in the provided search results.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-S Bond Length | Distance between the benzene ring carbon and the sulfur atom. | ~1.78 Å |

| S=O Bond Length | Distance between the sulfur and oxygen atoms in the sulfonic acid group. | ~1.45 Å |

| C=O Bond Length | Distance between the carbon and oxygen atoms in the methoxycarbonyl group. | ~1.21 Å |

| C-C-S-O Dihedral Angle | Torsion angle describing the orientation of the sulfonic acid group relative to the benzene ring. | Variable (defines different conformers) |

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Two important concepts in this area are the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

The FMOs consist of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap indicates high chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively. nih.gov In an MEP map, regions of negative potential (typically colored red) are associated with electrophilic reactivity, while regions of positive potential (blue) are related to nucleophilic reactivity. researchgate.net For 2-(Methoxycarbonyl)benzenesulfonic acid, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and sulfonyl groups and positive potential near the acidic hydrogen of the sulfonic acid group.

Table 2: Key Electronic Properties and Their Significance

| Property | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Correlates with the ability to donate an electron (ionization potential). |

| LUMO Energy | ELUMO | Correlates with the ability to accept an electron (electron affinity). |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

| Molecular Electrostatic Potential | MEP | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic reactions. nih.gov |

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the computed spectrum with experimental data, specific peaks can be assigned to particular functional groups, such as the C=O stretch of the ester and the S=O stretches of the sulfonic acid. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.zaepstem.net These predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of a molecule. scielo.org.za These calculations provide information about the electronic transitions between molecular orbitals, such as the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bsu.by

Table 3: Predicted Spectroscopic Data This table presents hypothetical data for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value Range | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | 1720-1740 | C=O stretch (ester) |

| IR | Vibrational Frequency (cm⁻¹) | 1340-1360 / 1150-1170 | Asymmetric/Symmetric S=O stretch |

| ¹H NMR | Chemical Shift (ppm) | ~3.9 | -OCH₃ protons |

| ¹³C NMR | Chemical Shift (ppm) | ~53 | -OCH₃ carbon |

| UV-Vis | λmax (nm) | 220-280 | π → π* transitions (benzene ring) |

The accuracy of quantum chemical calculations depends heavily on the chosen theoretical method and basis set.

Density Functional Theory (DFT) has become one of the most popular methods for studying molecular systems due to its favorable balance of computational cost and accuracy. nih.gov DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, are widely used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a prominent example, frequently employed for geometry optimization, frequency calculations, and electronic property predictions. nih.govresearchgate.net

Ab initio methods , such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. While often more computationally demanding than DFT, they can provide higher accuracy for certain systems, particularly where electron correlation effects are significant.

The choice of basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons and generally yield more accurate results, albeit at a higher computational expense. researchgate.netresearchgate.net

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS) and calculate the associated activation energy barrier. The transition state represents the highest energy point along the reaction coordinate, an unstable configuration that connects reactants and products. wayne.edu

Computational methods are used to locate the TS geometry and confirm its identity by frequency analysis (a true transition state has exactly one imaginary frequency). Once the TS is characterized, the activation energy (energy barrier) can be calculated as the energy difference between the transition state and the reactants. ucm.esresearchgate.net This information is vital for predicting reaction rates and understanding how factors like substituents or solvents might influence the reaction pathway. For example, modeling the desulfonation of 2-(Methoxycarbonyl)benzenesulfonic acid would involve calculating the energy barrier for the protonation of the aromatic ring and subsequent loss of sulfur trioxide. youtube.com

Table 4: Parameters in Reaction Pathway Modeling

| Parameter | Symbol | Description |

|---|---|---|

| Reactant Energy | ER | The total energy of the optimized reactant molecules. |

| Transition State Energy | ETS | The energy of the saddle point on the potential energy surface. |

| Product Energy | EP | The total energy of the optimized product molecules. |

| Activation Energy | Ea or ΔG‡ | The energy barrier of the reaction (ETS - ER), which determines the reaction rate. ucm.es |

| Reaction Energy | ΔErxn | The overall energy change of the reaction (EP - ER), indicating if it is exothermic or endothermic. |

Linear Free Energy Relationship (LFER) Analysis

No specific Linear Free Energy Relationship (LFER) studies have been found in the public domain for 2-(Methoxycarbonyl)benzenesulfonic acid. LFER analyses are crucial for understanding how substituent changes on a molecule affect its reactivity and reaction mechanisms. For instance, the Hammett equation is a well-known LFER that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. Such an analysis for 2-(Methoxycarbonyl)benzenesulfonic acid would provide valuable insights into the electronic effects of the methoxycarbonyl and sulfonic acid groups on its chemical properties. However, the absence of published research in this area prevents a detailed discussion.

Intermolecular Interactions and Condensed Phase Behavior

A specific analysis of the hydrogen bonding network of 2-(Methoxycarbonyl)benzenesulfonic acid is not available in the current body of scientific literature. The molecule possesses both hydrogen bond donors (the sulfonic acid group) and acceptors (the carbonyl and sulfonyl oxygens), suggesting the potential for complex intermolecular hydrogen bonding networks in its condensed phases. Such networks would significantly influence its physical properties, such as melting point, boiling point, and solubility. Computational techniques like quantum chemical calculations and molecular dynamics simulations are typically employed to elucidate these networks, but no such studies have been reported for this compound.

There are no specific Non-Covalent Interaction (NCI) analyses for 2-(Methoxycarbonyl)benzenesulfonic acid found in published research. NCI analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, which are critical in determining molecular conformation and crystal packing. An NCI analysis would reveal the nature and strength of these interactions within the molecular structure of 2-(Methoxycarbonyl)benzenesulfonic acid, but the necessary computational studies have not been performed or reported.

Molecular Dynamics and Simulation Studies

Dedicated molecular dynamics (MD) and simulation studies for 2-(Methoxycarbonyl)benzenesulfonic acid are not present in the available scientific literature. MD simulations could provide a dynamic view of the molecule's behavior over time, including conformational changes, interactions with solvent molecules, and the formation and breaking of intermolecular bonds. This information is vital for understanding its behavior in solution and in biological systems. The lack of such studies means that the dynamic properties and condensed-phase behavior of 2-(Methoxycarbonyl)benzenesulfonic acid remain computationally uncharacterized.

Role in Organic Synthesis and Advanced Chemical Applications

Utilization as a Building Block in Complex Organic Synthesis

As a substituted aromatic compound, 2-(Methoxycarbonyl)benzenesulfonic acid possesses the fundamental structure of a building block for more complex molecules. In theory, both the sulfonic acid and the ester groups can be chemically modified. For instance, the sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. The methoxycarbonyl group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups.

Applications in Catalysis and as a Reaction Promoter

The strong acidity of the sulfonic acid group suggests that 2-(Methoxycarbonyl)benzenesulfonic acid could function as an acid catalyst in various organic reactions. Aryl sulfonic acids are known to be effective catalysts for reactions such as esterification, and they are considered greener alternatives to mineral acids like sulfuric acid. revistadechimie.ro For example, benzenesulfonic acid and its derivatives have been successfully used to catalyze the synthesis of n-propyl acetate. revistadechimie.ro

However, research specifically employing 2-(Methoxycarbonyl)benzenesulfonic acid as a catalyst is not widely reported. Its bifunctional nature could offer unique catalytic properties, potentially influencing selectivity or reactivity through interactions involving the methoxycarbonyl group. The table below summarizes the catalytic potential based on related compounds.

| Reaction Type | Catalyst Type | Potential Role of 2-(Methoxycarbonyl)benzenesulfonic acid |

| Esterification | Brønsted Acid | Could catalyze the formation of esters from carboxylic acids and alcohols. |

| Alkylation | Brønsted Acid | Potentially useful in Friedel-Crafts alkylation reactions. |

Exploration in Advanced Materials Science (e.g., Polymer Chemistry, Liquid Crystals)